molecular formula C9H9BrN2S B1483600 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090965-07-2

4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483600
CAS No.: 2090965-07-2
M. Wt: 257.15 g/mol
InChI Key: XCWZDZJORUGKEY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: is a chemical compound with a complex structure that includes a bromomethyl group, a methyl group, and a thiophen-2-yl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring, followed by subsequent functionalization to introduce the bromomethyl, methyl, and thiophen-2-yl groups.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to control the reaction environment and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove the bromomethyl group or modify other functional groups.

  • Substitution: : The bromomethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

  • Reduction: : 4-(methyl)-3-(thiophen-2-yl)-1H-pyrazole

  • Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: can be compared with other similar compounds, such as:

  • 4-(Bromomethyl)benzoic acid

  • 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole

  • 4-(Bromomethyl)-1H-pyrazole

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of functional groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWZDZJORUGKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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